molecular formula C10H14FN B13505533 2-(4-Fluoro-3-methylphenyl)propan-2-amine

2-(4-Fluoro-3-methylphenyl)propan-2-amine

Cat. No.: B13505533
M. Wt: 167.22 g/mol
InChI Key: KRXAOGMFDGBVTD-UHFFFAOYSA-N
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Description

2-(4-Fluoro-3-methylphenyl)propan-2-amine is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of a fluorine atom and a methyl group attached to the benzene ring, along with an amine group attached to the propan-2-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-3-methylphenyl)propan-2-amine typically involves the reaction of 4-fluoro-3-methylbenzaldehyde with nitroethane to form the corresponding nitrostyrene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield the desired amine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-3-methylphenyl)propan-2-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The nitro group in the intermediate nitrostyrene can be reduced to form the amine.

    Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of the primary amine.

    Substitution: Formation of various substituted phenethylamines.

Scientific Research Applications

2-(4-Fluoro-3-methylphenyl)propan-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including interactions with neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-3-methylphenyl)propan-2-amine involves its interaction with various molecular targets and pathways. It is believed to act on neurotransmitter receptors, influencing the release and uptake of neurotransmitters such as dopamine and serotonin. This interaction can lead to various physiological and psychological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Fluorophenyl)propan-2-amine
  • 2-(2-Fluorophenyl)propan-2-amine
  • 2-(2,4-Dichlorophenyl)propan-2-amine

Uniqueness

2-(4-Fluoro-3-methylphenyl)propan-2-amine is unique due to the presence of both a fluorine atom and a methyl group on the benzene ring. This specific substitution pattern can influence its chemical reactivity and biological activity, distinguishing it from other similar compounds .

Properties

Molecular Formula

C10H14FN

Molecular Weight

167.22 g/mol

IUPAC Name

2-(4-fluoro-3-methylphenyl)propan-2-amine

InChI

InChI=1S/C10H14FN/c1-7-6-8(10(2,3)12)4-5-9(7)11/h4-6H,12H2,1-3H3

InChI Key

KRXAOGMFDGBVTD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(C)(C)N)F

Origin of Product

United States

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